An In-depth Technical Guide to HCV Peptide (131-140): Sequence, Structure, and Functional Context
An In-depth Technical Guide to HCV Peptide (131-140): Sequence, Structure, and Functional Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV core protein is a multifunctional structural protein that plays a crucial role in the viral life cycle and the pathogenesis of HCV-related diseases. Within the core protein, specific epitopes are recognized by the host immune system, eliciting cellular immune responses. This guide focuses on the HCV core peptide spanning amino acids 131-140, a well-characterized cytotoxic T lymphocyte (CTL) epitope. We will delve into its sequence, structural characteristics, relevant experimental protocols, and its role within the broader context of HCV core protein-mediated signaling pathways.
HCV Peptide (131-140): Sequence and Structural Properties
The HCV peptide (131-140) is a decapeptide derived from the viral core protein. Its primary amino acid sequence is crucial for its recognition by the immune system.
Amino Acid Sequence
The sequence of the HCV Peptide (131-140) is:
Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val
This is commonly represented by the one-letter code: ADLMGYIPLV [1].
Structural Characteristics
Detailed high-resolution three-dimensional structural data specifically for the isolated HCV Peptide (131-140) is not extensively available in the public domain. However, structural studies of larger fragments of the HCV core protein provide insights into its likely conformation. The core protein is known to have alpha-helical regions. Nuclear Magnetic Resonance (NMR) structural analysis of a synthetic HCV core-E1 signal peptide (residues 171-191) revealed an α-helical conformation for residues 175-185[2]. While this is downstream of the 131-140 region, it suggests that helical structures are a feature of the core protein. The immunogenicity of the 131-140 peptide is dependent on its ability to bind to the Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A2.1, which implies a specific conformation when bound in the peptide-binding groove of the MHC molecule.
| Property | Value | Reference |
| Sequence | ADLMGYIPLV | [1] |
| Molecular Weight | 1091.32 g/mol | [3] |
| CAS Number | 160926-86-3 | [1] |
Experimental Protocols
The study of HCV Peptide (131-140) involves various experimental techniques, from its chemical synthesis to its use in immunological assays. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (131-140)
This protocol outlines the manual synthesis of the ADLMGYIPLV peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-protected amino acids (Ala, Asp(OtBu), Leu, Met, Gly, Tyr(tBu), Ile, Pro)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid mixture to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Pro, Ile, Tyr, Gly, Met, Leu, Asp, Ala).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and Methanol and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Workflow for Solid-Phase Peptide Synthesis of HCV Peptide (131-140).
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude synthetic HCV Peptide (131-140)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Setup: Equilibrate the C18 column with Solvent A.
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified peptide as a white powder[4][5].
Cytotoxic T Lymphocyte (CTL) Assay
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxicity of peptide-specific CTLs.
Materials:
-
CTL line specific for HCV Peptide (131-140)
-
Target cells (e.g., T2 cells, which are HLA-A2.1 positive)
-
HCV Peptide (131-140)
-
Sodium chromate (⁵¹Cr)
-
Fetal calf serum (FCS)
-
Culture medium (e.g., RPMI 1640)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells with ⁵¹Cr in culture medium for 1 hour at 37°C.
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
-
Peptide Pulsing:
-
Resuspend the labeled target cells in culture medium.
-
Add HCV Peptide (131-140) at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the target cells and incubate for 1 hour at 37°C.
-
-
Co-culture:
-
Plate the peptide-pulsed target cells in a 96-well plate.
-
Add the CTL effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 100:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[6].
-
Caption: Experimental workflow for a ⁵¹Cr release cytotoxicity assay.
Signaling Pathways and Functional Context
The HCV core protein is known to interact with and modulate a multitude of cellular signaling pathways, contributing to HCV pathogenesis and the development of hepatocellular carcinoma[7]. While the specific signaling interactions of the 131-140 peptide fragment are not fully elucidated, its role as a CTL epitope places it at the center of the host-virus immune interface. The broader actions of the core protein provide a context for the environment in which this peptide is presented.
The HCV core protein has been shown to modulate several key signaling pathways, including:
-
JAK-STAT Pathway: The core protein can interfere with interferon (IFN) signaling by interacting with STAT1, thereby dampening the host's antiviral response[8][9]. This interaction can involve the SH2 domain of STAT1[8].
-
NF-κB Pathway: The core protein can activate the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway by the core protein can contribute to cell proliferation and tumorigenesis[7].
-
TGF-β Pathway: The core protein can modulate TGF-β signaling, which is involved in fibrosis and cell growth regulation.
-
MAPK/ERK Pathway: Activation of this pathway by the core protein can promote cell growth and differentiation[10].
The presentation of the HCV Peptide (131-140) on the surface of infected hepatocytes by MHC class I molecules is a critical event that triggers an adaptive immune response. CTLs recognizing this peptide-MHC complex can then induce apoptosis in the infected cell, contributing to viral clearance but also potentially to liver damage.
Caption: HCV core protein modulation of key cellular signaling pathways.
Conclusion
The HCV Peptide (131-140) is a critical component of the host immune response to HCV infection. Its well-defined sequence and role as a CTL epitope make it a valuable tool for studying HCV-specific immunity and for the development of therapeutic and prophylactic vaccines. Understanding the experimental methodologies for its synthesis, purification, and functional analysis, as well as its context within the broader landscape of HCV core protein-mediated signaling, is essential for researchers and drug development professionals working to combat this persistent viral threat. Further investigation into the precise structural conformation of this peptide when bound to MHC and its direct influence on intracellular signaling pathways will undoubtedly provide deeper insights into HCV pathogenesis and open new avenues for therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Hepatitis C Virus Core Protein Blocks Interferon Signaling by Interaction with the STAT1 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
